Cas no 1235337-61-7 (1-(2-chloro-4-fluorobenzoyl)-4-methoxypiperidine)

1-(2-Chloro-4-fluorobenzoyl)-4-methoxypiperidine is a specialized organic compound featuring a benzoylpiperidine scaffold with chloro and fluoro substituents on the aromatic ring, along with a methoxy group on the piperidine moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The electron-withdrawing chloro and fluoro groups enhance the compound's stability and influence its binding properties, while the methoxy group offers tunable steric and electronic effects. Its well-defined molecular architecture makes it suitable for targeted modifications in drug discovery and material science research.
1-(2-chloro-4-fluorobenzoyl)-4-methoxypiperidine structure
1235337-61-7 structure
Product Name:1-(2-chloro-4-fluorobenzoyl)-4-methoxypiperidine
CAS No:1235337-61-7
MF:C13H15ClFNO2
MW:271.715106248856
CID:6216396
PubChem ID:49719214
Update Time:2025-05-23

1-(2-chloro-4-fluorobenzoyl)-4-methoxypiperidine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chloro-4-fluorobenzoyl)-4-methoxypiperidine
    • F5860-1596
    • VU0526147-1
    • AKOS024525288
    • (2-chloro-4-fluorophenyl)-(4-methoxypiperidin-1-yl)methanone
    • 1235337-61-7
    • (2-chloro-4-fluorophenyl)(4-methoxypiperidin-1-yl)methanone
    • CCG-323363
    • Inchi: 1S/C13H15ClFNO2/c1-18-10-4-6-16(7-5-10)13(17)11-3-2-9(15)8-12(11)14/h2-3,8,10H,4-7H2,1H3
    • InChI Key: FXUCIIWVJUPFNL-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C(N1CCC(CC1)OC)=O)F

Computed Properties

  • Exact Mass: 271.0775346g/mol
  • Monoisotopic Mass: 271.0775346g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 29.5Ų

1-(2-chloro-4-fluorobenzoyl)-4-methoxypiperidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F5860-1596-2μmol
1-(2-chloro-4-fluorobenzoyl)-4-methoxypiperidine
1235337-61-7
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$85.5 2023-09-09
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Additional information on 1-(2-chloro-4-fluorobenzoyl)-4-methoxypiperidine

Introduction to 1-(2-chloro-4-fluorobenzoyl)-4-methoxypiperidine and Its Significance in Modern Chemical Biology

1-(2-chloro-4-fluorobenzoyl)-4-methoxypiperidine (CAS No: 1235337-61-7) is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery. This compound, featuring a piperidine core substituted with a 2-chloro-4-fluorobenzoyl group, represents a promising scaffold for the development of novel therapeutic agents.

The significance of this compound lies in its ability to interact with biological targets in a highly specific manner. The presence of both chloro and fluoro substituents on the benzoyl moiety enhances its binding affinity and selectivity, making it an attractive candidate for further exploration. Recent studies have highlighted the compound's potential in modulating various biological pathways, particularly those involved in inflammation and neurodegeneration.

In the realm of drug discovery, 1-(2-chloro-4-fluorobenzoyl)-4-methoxypiperidine has been investigated for its ability to inhibit key enzymes that play a role in disease progression. For instance, preliminary research suggests that this compound may interfere with the activity of Janus kinases (JAKs), which are known to be aberrantly activated in conditions such as rheumatoid arthritis and inflammatory bowel disease. By targeting these enzymes, the compound holds promise for developing treatments that can alleviate symptoms without the systemic side effects associated with traditional therapeutics.

The methoxy group on the piperidine ring contributes to the compound's solubility and bioavailability, factors that are critical for its efficacy as a drug candidate. Additionally, the structural features of 1-(2-chloro-4-fluorobenzoyl)-4-methoxypiperidine make it amenable to further chemical modifications, allowing researchers to fine-tune its pharmacological properties. This flexibility is particularly valuable in medicinal chemistry, where subtle changes in molecular structure can significantly impact biological activity.

Recent advancements in computational chemistry have enabled more accurate predictions of how 1-(2-chloro-4-fluorobenzoyl)-4-methoxypiperidine will interact with biological targets. Molecular docking studies have revealed that this compound can bind to pockets on proteins with high affinity, suggesting its potential as an inhibitor or modulator. These insights have guided experimental efforts, leading to the identification of derivatives with improved potency and selectivity.

The synthesis of 1-(2-chloro-4-fluorobenzoyl)-4-methoxypiperidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has facilitated the introduction of both chloro and fluoro substituents onto the benzoyl group. These methods not only enhance efficiency but also minimize unwanted byproducts, ensuring that the final product meets stringent quality standards.

In conclusion, 1-(2-chloro-4-fluorobenzoyl)-4-methoxypiperidine represents a significant advancement in chemical biology and drug discovery. Its unique structural features and potential applications make it a valuable tool for researchers exploring new therapeutic strategies. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in developing innovative treatments for a wide range of diseases.

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